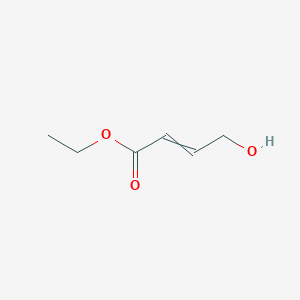
Ethyl 4-hydroxybutenoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2E)-4-hydroxybut-2-enoate: is an organic compound belonging to the ester family. It is characterized by the presence of an ethyl group attached to a hydroxybutenoate moiety. This compound is known for its applications in various chemical reactions and its utility in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: Ethyl (2E)-4-hydroxybut-2-enoate can be synthesized through the esterification of 4-hydroxybut-2-enoic acid with ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In industrial settings, the production of ethyl (2E)-4-hydroxybut-2-enoate involves the continuous esterification process. This method employs a fixed-bed reactor where the reactants are passed over a solid acid catalyst. The reaction is conducted at elevated temperatures and pressures to achieve high yields and efficient production.
化学反应分析
Types of Reactions: Ethyl (2E)-4-hydroxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 4-oxobut-2-enoate.
Reduction: The double bond in the butenoate moiety can be reduced to form ethyl 4-hydroxybutanoate.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the double bond.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed:
Oxidation: Ethyl 4-oxobut-2-enoate.
Reduction: Ethyl 4-hydroxybutanoate.
Substitution: Ethyl 4-halo-but-2-enoate.
科学研究应用
Ethyl (2E)-4-hydroxybut-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: Ethyl (2E)-4-hydroxybut-2-enoate is employed in the production of polymers, resins, and coatings due to its reactivity and functional groups.
作用机制
The mechanism of action of ethyl (2E)-4-hydroxybut-2-enoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins involved in metabolic processes, influencing their activity and function.
Pathways Involved: It participates in various biochemical pathways, including ester hydrolysis and oxidation-reduction reactions, leading to the formation of different metabolites.
相似化合物的比较
Ethyl (2E)-4-hydroxybut-2-enoate can be compared with other similar compounds, such as:
Ethyl 4-hydroxybutanoate: This compound lacks the double bond present in ethyl (2E)-4-hydroxybut-2-enoate, resulting in different reactivity and applications.
Ethyl 4-oxobut-2-enoate: This compound has a carbonyl group instead of a hydroxy group, leading to distinct chemical properties and uses.
Uniqueness: Ethyl (2E)-4-hydroxybut-2-enoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
属性
分子式 |
C6H10O3 |
|---|---|
分子量 |
130.14 g/mol |
IUPAC 名称 |
ethyl 4-hydroxybut-2-enoate |
InChI |
InChI=1S/C6H10O3/c1-2-9-6(8)4-3-5-7/h3-4,7H,2,5H2,1H3 |
InChI 键 |
MKGMMNMIMLTXHO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C=CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({[(2,4-dichlorophenyl)methoxy]imino}methyl)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B12433631.png)
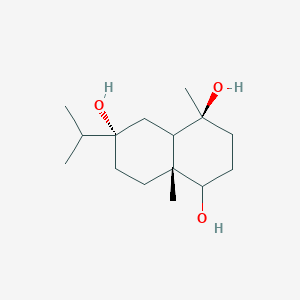
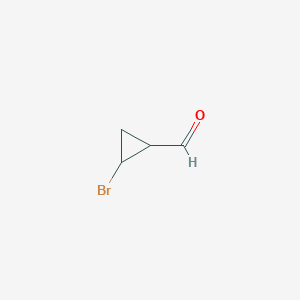
![4-[(1E,3E)-5-[(4Z)-5-Oxo-3-phenyl-1,2-oxazol-4-ylidene]penta-1,3-dien-1-YL]-3-phenyl-2H-1,2-oxazol-5-one](/img/structure/B12433649.png)

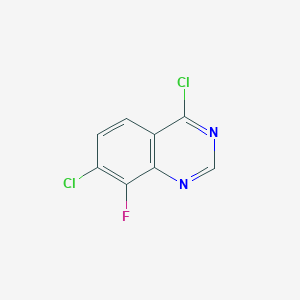
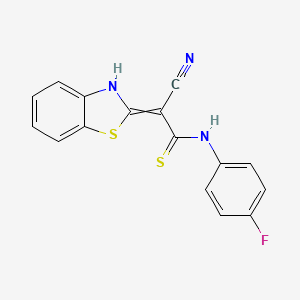
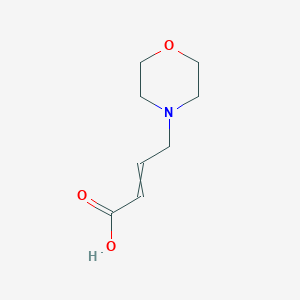
![(3E)-N-(3-chlorophenyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-N-methyl-2-oxo-1H-indole-5-sulfonamide](/img/structure/B12433672.png)

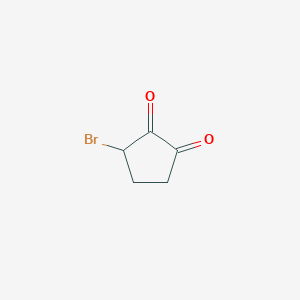

![3-[12-[1-[1-[13,17-Bis(2-carboxyethyl)-7-(1-hydroxyethyl)-3,8,12,18-tetramethyl-21,22-dihydroporphyrin-2-yl]ethoxy]ethyl]-18-(2-carboxyethyl)-7-(1-hydroxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12433698.png)
![[1-(4-nitrophenyl)pyrrolidin-2-yl]methyl Prop-2-enoate](/img/structure/B12433700.png)
